molecular formula C14H24N2O6 B14039407 tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate

tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate

Cat. No.: B14039407
M. Wt: 316.35 g/mol
InChI Key: JMEXUVARAQFFPW-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate typically involves multiple steps. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate under controlled conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate is unique due to its specific bicyclic structure and the presence of both tert-butyl and aminomethyl groups. This combination imparts distinct reactivity and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13;3-1(4)2(5)6/h9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

JMEXUVARAQFFPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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